molecular formula C22H18N2O2S B2799668 N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313662-00-9

N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2799668
CAS RN: 313662-00-9
M. Wt: 374.46
InChI Key: HLYCBFBRTGULMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of “N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” involves several steps . The yield was reported to be 65%, and the compound was characterized using 1H NMR (DMSO-d6, 500 MHz), 13C NMR (DMSO-d6, 125 MHz), and MS (ESI) techniques .


Molecular Structure Analysis

The molecular structure of “N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” was confirmed by spectroanalytical data (NMR, IR, and elemental) and its physicochemical properties . The compound’s structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .

Scientific Research Applications

Antibacterial Activity

This compound has been synthesized and investigated for its antibacterial activity . It has shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with certain substitutions exhibit attractive antibacterial activity against multiple strains .

Hybrid Antimicrobials

The compound is part of a class of hybrid antimicrobials that combine the effect of two or more agents . This represents a promising antibacterial therapeutic strategy .

Drug-Peptide Complex

When used in conjunction with the cell-penetrating peptide octaarginine, the compound forms a drug-peptide complex . This complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .

Thiazole Scaffolds

Thiazole scaffolds, which this compound is a part of, are gaining popularity in drug discovery due to their broad range of biological activity . They have the extraordinary capacity to control a variety of cellular pathways .

Potential for Selective Anticancer Activity

Thiazole scaffolds, including this compound, have potential for selective anticancer activity . This can be explored further in future research .

Amide Synthesis

The compound can be synthesized through N, N ′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids . DCC is a dehydrating agent commonly used for the preparation of esters, anhydrides, and amides .

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-2-26-18-9-6-10-19-20(18)23-22(27-19)24-21(25)17-13-11-16(12-14-17)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYCBFBRTGULMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.